4-[(2-Methyl-2-propen-1-YL)oxy]benzaldehyde
Description
4-[(2-Methyl-2-propen-1-yl)oxy]benzaldehyde (CAS: 38002-91-4) is an aromatic aldehyde derivative featuring a benzaldehyde core substituted with a methallyl ether group (2-methyl-2-propen-1-yloxy). Its molecular formula is C₁₁H₁₂O₂ (MW: 176.21 g/mol), and its structure (SMILES: C=C(C)COc1ccc(C=O)cc1) highlights the conjugated system between the aldehyde and the methallyl group. The compound is commercially available with ≥95% purity and is utilized as a synthetic intermediate in organic chemistry.
Properties
IUPAC Name |
4-(2-methylprop-2-enoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-9(2)8-13-11-5-3-10(7-12)4-6-11/h3-7H,1,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGPWHIMOVCRRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40527342 | |
| Record name | 4-[(2-Methylprop-2-en-1-yl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40527342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38002-91-4 | |
| Record name | 4-[(2-Methyl-2-propen-1-yl)oxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38002-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2-Methylprop-2-en-1-yl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40527342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
In a typical procedure, 4-hydroxybenzaldehyde is deprotonated by sodium hydride (NaH) in anhydrous dimethylformamide (DMF), generating a phenoxide ion. This nucleophile attacks the methallyl bromide, displacing bromide to form the desired ether. The reaction is conducted under inert conditions at 30–35°C for 4–6 hours, achieving yields of 70–85% after aqueous workup and purification.
Challenges and Optimizations
The electron-withdrawing aldehyde group marginally reduces the nucleophilicity of the phenolic oxygen, necessitating vigorous bases like NaH. Alternative bases such as potassium carbonate (K₂CO₃) in acetone or tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst have been explored but result in lower yields (50–60%). Side reactions, including aldehyde oxidation or methallyl group polymerization, are mitigated by maintaining temperatures below 40°C and excluding moisture.
Mitsunobu Reaction: Oxidative Etherification
The Mitsunobu reaction offers an alternative pathway using 4-hydroxybenzaldehyde and methallyl alcohol, leveraging diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to drive the etherification.
Procedure and Efficiency
In this method, equimolar quantities of 4-hydroxybenzaldehyde and methallyl alcohol are reacted with DEAD and PPh₃ in tetrahydrofuran (THF) at 0°C to room temperature. The reaction proceeds via a redox mechanism, where PPh₃ reduces DEAD, forming a phosphorane intermediate that facilitates oxygen-alkyl bond formation. Yields range from 65% to 78%, with the primary limitation being the stoichiometric use of expensive reagents.
Stereochemical and Functional Group Considerations
The Mitsunobu reaction preserves the configuration of the methallyl alcohol, ensuring no isomerization of the double bond. However, the aldehyde group remains susceptible to side reactions, necessitating careful monitoring. Recent advances employ polymer-supported PPh₃ to simplify purification, though this increases costs.
Ullmann-Type Coupling: Transition Metal Catalysis
Copper-catalyzed Ullmann coupling provides a metal-mediated route to aryl ethers, circumventing the need for strongly basic conditions.
Catalytic System and Substrate Scope
A mixture of 4-iodobenzaldehyde, methallyl alcohol, copper(I) iodide (CuI), and 1,10-phenanthroline as a ligand in dimethyl sulfoxide (DMSO) at 110°C facilitates the coupling. The reaction achieves moderate yields (55–65%) over 24 hours, with the main drawback being halogenated starting material requirements.
Mechanistic Insights
The mechanism involves oxidative addition of the aryl iodide to Cu(I), forming a Cu(III) intermediate. Methallyl alcohol coordinates to the metal center, followed by reductive elimination to yield the ether. While this method avoids strong bases, its reliance on elevated temperatures and expensive catalysts limits industrial applicability.
Protection-Deprotection Strategies
To safeguard the aldehyde group during etherification, protection as a dimethyl acetal followed by deprotection offers a viable pathway.
Stepwise Synthesis
- Acetal Formation : 4-Hydroxybenzaldehyde is treated with trimethyl orthoformate in methanol catalyzed by p-toluenesulfonic acid (PTSA), yielding the dimethyl acetal.
- Etherification : The protected phenol reacts with methallyl bromide using K₂CO₃ in acetone, achieving 80–85% conversion.
- Deprotection : Hydrolysis with aqueous HCl regenerates the aldehyde, affording the target compound in 70–75% overall yield.
Advantages and Limitations
This approach minimizes aldehyde reactivity but introduces additional steps, increasing time and cost. The use of acidic conditions during deprotection risks ether cleavage, necessitating precise pH control.
Comparative Analysis of Methodologies
| Method | Yield (%) | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Williamson Synthesis | 70–85 | NaH, DMF, 30–35°C | High yield, simple workup | Strong base, moisture-sensitive |
| Mitsunobu Reaction | 65–78 | DEAD, PPh₃, THF, 0–25°C | Stereospecific, mild | Costly reagents, stoichiometric use |
| Ullmann Coupling | 55–65 | CuI, DMSO, 110°C | No strong base | High temp, expensive catalysts |
| Protection-Deprotect | 70–75 | Multi-step, acidic/basic | Protects aldehyde | Additional steps, acid-sensitive |
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methyl-2-propen-1-yl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common
Biological Activity
4-[(2-Methyl-2-propen-1-YL)oxy]benzaldehyde, also known by its CAS number 38002-91-4, is a compound that has garnered interest in various biological studies due to its potential therapeutic properties. This article explores the biological activity of this compound, highlighting its effects on cancer cells, enzymatic inhibition, and other relevant biological interactions.
Chemical Structure and Properties
The molecular formula for this compound is C₁₁H₁₂O₂. The compound features a benzaldehyde moiety substituted with a propenyl ether group, which may influence its biological activities.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro tests have shown that this compound can induce apoptosis in various cancer cell lines.
Case Study: Apoptotic Effects on Cancer Cells
A study assessed the effects of this compound on human cancer cell lines, including HeLa (cervical cancer), HL-60 (acute promyelocytic leukemia), and AGS (gastric adenocarcinoma). The results indicated:
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| HeLa | 5.00 | Induction of apoptosis via mitochondrial pathway |
| HL-60 | 7.50 | Activation of caspases |
| AGS | 3.80 | Cell cycle arrest in subG0 phase |
The compound was found to significantly increase late apoptotic and dead cell percentages, indicating its potential as an anticancer agent .
Enzymatic Inhibition
In addition to its anticancer properties, this compound has been studied for its inhibitory effects on various enzymes relevant to neurodegenerative diseases.
Inhibitory Activities
Research has shown that this compound acts as an inhibitor of monoamine oxidases (MAOs) and acetylcholinesterase (AChE), which are critical in the management of conditions like Alzheimer's disease. The following table summarizes the findings:
| Enzyme | IC50 (µM) | Effect |
|---|---|---|
| MAO-A | 0.85 | Competitive inhibition |
| MAO-B | 0.51 | Selective inhibition |
| AChE | 1.20 | Moderate inhibition |
These results suggest that the compound may possess neuroprotective properties through its ability to inhibit these enzymes .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers intrinsic and extrinsic apoptotic pathways, leading to increased caspase activity.
- Cell Cycle Arrest : It effectively halts the cell cycle in the subG0 phase, preventing further proliferation of cancer cells.
- Enzymatic Inhibition : By inhibiting MAOs and AChE, it may help mitigate oxidative stress and enhance cholinergic signaling.
Scientific Research Applications
Flavor and Fragrance Industry
Overview
This compound is widely used in the formulation of perfumes and flavorings due to its unique aromatic profile. It enhances the sensory appeal of products by providing distinct notes that are desirable in both food and cosmetic applications.
Case Study
Research has shown that the incorporation of 4-[(2-Methyl-2-propen-1-YL)oxy]benzaldehyde in fragrance formulations can significantly improve the overall scent profile. A study highlighted its effectiveness when blended with other aromatic compounds, resulting in a more complex and appealing fragrance .
Pharmaceuticals
Overview
In the pharmaceutical industry, this compound serves as a critical intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that can lead to enhanced efficacy and reduced side effects in drug formulations.
Applications
- Synthesis of Anticancer Agents: The compound has been utilized in developing new anticancer drugs by modifying its structure to improve selectivity against cancer cells .
- Drug Delivery Systems: Research indicates potential applications in drug delivery mechanisms where it acts as a carrier for therapeutic agents .
Overview
The compound is explored for its potential in developing agrochemicals, including pesticides and herbicides. Its effectiveness in enhancing crop yield and protecting against pests makes it valuable in agricultural research.
Case Study
A recent study investigated the use of this compound as a precursor for synthesizing novel herbicides. The results indicated improved efficacy against common weeds while maintaining safety for crops .
Research and Development
Overview
In organic synthesis, this compound is a valuable reagent that aids researchers in exploring new chemical reactions and pathways. Its reactivity allows for diverse applications in synthetic chemistry.
Applications
Comparison with Similar Compounds
Structural and Physical Properties
Reactivity and Functional Group Interactions
- Aldehyde Reactivity :
- Electron-donating groups (e.g., methoxy in 4-((1-benzyl-triazol-4-yl)oxy)-3-methoxybenzaldehyde) reduce electrophilicity at the aldehyde carbon, slowing nucleophilic additions.
- Electron-withdrawing substituents (e.g., pyrazine in 4-[(6-methylpyrazin-2-yl)oxy]benzaldehyde) enhance aldehyde electrophilicity.
- Substituent-Specific Reactivity :
Q & A
Basic: What synthetic methodologies are optimal for producing 4-[(2-Methyl-2-propen-1-YL)oxy]benzaldehyde with high purity?
Answer:
The synthesis typically involves nucleophilic substitution or etherification reactions. For example, reacting 4-hydroxybenzaldehyde with 2-methyl-2-propen-1-yl bromide in a polar aprotic solvent (e.g., DMF) under inert atmosphere at 60–80°C for 12–24 hours yields the target compound. Catalytic bases like K₂CO₃ enhance reactivity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity (≥95%). Analytical techniques (TLC, GC-MS) should monitor reaction progress .
Basic: Which spectroscopic and crystallographic methods validate the structural integrity of this compound?
Answer:
- NMR (¹H/¹³C): Confirms substitution patterns (e.g., aldehyde proton at ~9.8 ppm, allyl ether protons at 4.5–5.2 ppm).
- IR: Verifies aldehyde C=O stretch (~1700 cm⁻¹) and ether C-O-C (~1250 cm⁻¹).
- X-ray crystallography: Resolves spatial conformation; for example, dihedral angles between aromatic and allyl ether groups (~78–80°) and intermolecular interactions (e.g., CH-π, hydrogen bonds) .
Advanced: How can computational modeling predict reactivity in nucleophilic addition reactions?
Answer:
Quantum chemical calculations (DFT) and QSPR models assess electrophilicity of the aldehyde group. Parameters like Fukui indices identify reactive sites, while molecular dynamics simulations predict solvent effects. Studies on similar benzaldehydes show that electron-withdrawing substituents enhance electrophilicity, accelerating nucleophilic attacks (e.g., Grignard additions) .
Advanced: What strategies mitigate contradictions in solubility data for benzaldehyde derivatives?
Answer:
Discrepancies arise from solvent polarity, temperature, and measurement techniques. For example, 4-hydroxybenzaldehyde shows 8.45 mg/mL solubility in water at 25°C , while hydrophobic derivatives require organic solvents. Validate conflicting data via standardized protocols (e.g., shake-flask method with HPLC quantification) and account for temperature/pH effects.
Advanced: How is this compound applied in PROTACs design for targeted protein degradation?
Answer:
The aldehyde group serves as a linker for conjugating E3 ligase ligands to target protein binders. For example, 4-propargyloxybenzaldehyde derivatives undergo Huisgen cycloaddition with azide-functionalized ligands to form triazole-linked PROTACs. Optimize linker length and rigidity to enhance proteasome recruitment efficiency .
Data Analysis: How to resolve conflicting yields in allyl ether synthesis under varying conditions?
Answer:
Yield discrepancies (e.g., 70–90%) may stem from reaction time, base strength, or moisture sensitivity. Statistical DOE (Design of Experiments) identifies critical parameters:
- Critical factors: Reaction temperature (p < 0.05), solvent purity (p < 0.01).
- Optimized protocol: Use anhydrous DMF, K₂CO₃, and 18-hour reflux for maximal yield .
Safety: What precautions are essential during synthesis and handling?
Answer:
- PPE: Gloves, goggles, and lab coats to avoid skin/eye contact (aldehyde toxicity).
- Ventilation: Use fume hoods due to volatile reagents.
- First Aid: Flush eyes with water for 15 minutes; wash skin with soap if exposed. Store away from oxidizers .
Advanced: What role does the allyl ether group play in photostability and hydrolysis resistance?
Answer:
The allyl ether’s electron-donating nature stabilizes the aldehyde against oxidation but increases susceptibility to acid-catalyzed hydrolysis. Accelerated stability studies (40°C/75% RH) show t₁/₂ of 30 days in pH 7 buffer vs. 7 days in pH 2. UV-Vis spectroscopy monitors degradation products (e.g., 4-hydroxybenzaldehyde) .
Methodological Design: How to integrate this compound into macrocyclic ligand synthesis?
Answer:
Use [2 + 2] or [2 + 3] condensation with polyamines (e.g., triethylenetetramine) in refluxing ethanol. The aldehyde reacts with amine groups to form Schiff bases, which cyclize under high dilution (10⁻³ M) to prevent polymerization. Characterize macrocycles via MALDI-TOF and cyclic voltammetry .
Advanced: What analytical workflows validate batch-to-batch consistency in industrial research?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
